7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS 929074-44-2) is a strategic heterocyclic building block. The 7-chloro substituent provides superior leaving-group control over the 7-bromo analog, enabling orthogonal cross-coupling strategies without premature dehalogenation. Compared to the parent scaffold, its distinct substitution pattern ensures reproducible SAR and predictable LogP shifts (~+1 unit). Ideal for focused library synthesis and HTS campaigns where short lead times are critical. Verify stock availability now.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 929074-44-2
Cat. No. B1591553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
CAS929074-44-2
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NC=C2N1)Cl
InChIInChI=1S/C7H6ClN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11)
InChIKeyROMFENATKLIWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS 929074-44-2): Molecular Profile and Procurement-Relevant Characteristics


7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS 929074-44-2) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine class. Its molecular formula is C₇H₆ClN₃ with a molecular weight of 167.60 g/mol . It features a fused imidazole-pyridine core with a chlorine substituent at the 7-position and a methyl group at the 2-position. This substitution pattern confers distinct reactivity and physicochemical properties compared to unsubstituted or differently substituted analogs. Commercially, it is available in research-grade purity (typically ≥95% to ≥97%) from multiple vendors , making it a readily accessible intermediate for medicinal chemistry and synthetic applications.

Why Generic Substitution Fails: Critical Differentiators of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS 929074-44-2)


Within the imidazo[4,5-c]pyridine series, substitution pattern profoundly impacts both chemical reactivity and biological profile. SAR studies demonstrate that the position and nature of substituents—particularly halogenation at the 7-position—dictate receptor binding, agonist/antagonist behavior, and synthetic utility [1]. The 7-chloro-2-methyl substitution pattern is not interchangeable with the 7-unsubstituted parent (CAS 63604-59-1), the 7-bromo analog (CAS 929074-39-5), or the 7-fluoro variant due to differences in leaving-group potential, steric bulk, electronic effects, and resultant physicochemical properties . Consequently, substituting a generic imidazo[4,5-c]pyridine scaffold for this specific compound risks altered synthetic outcomes, divergent biological activity, and compromised reproducibility.

Quantitative Differentiation Evidence for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS 929074-44-2) vs. Closest Analogs


Halogen Reactivity: 7-Chloro vs. 7-Bromo Leaving-Group Potential in Cross-Coupling Reactions

The 7-chloro substituent provides a more controlled reactivity profile in palladium-catalyzed cross-coupling reactions compared to the 7-bromo analog (CAS 929074-39-5). While bromine is a better leaving group, offering faster oxidative addition, the chloro substituent imparts greater stability under basic and thermal conditions, reducing unwanted side reactions [1]. This balance is critical for sequential functionalization strategies where precise reactivity control is required.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Lipophilicity Differentiation: LogP of 7-Chloro-2-methyl vs. 2-Methyl Parent Scaffold

The presence of the 7-chloro substituent significantly increases lipophilicity relative to the non-chlorinated 2-methylimidazo[4,5-c]pyridine parent (CAS 63604-59-1). A higher LogP improves membrane permeability but may also increase hERG binding risk . This quantitative difference is essential for hit-to-lead optimization where balancing potency and safety requires precise LogP tuning.

Drug Design ADME Prediction Physicochemical Properties

Acid-Base Character: pKa Variation Between 7-Chloro-2-methyl and 7-Unsubstituted Analogs

The electron-withdrawing chlorine at the 7-position modulates the basicity of the imidazole nitrogen. The target compound exhibits a predicted pKa of 9.62, slightly lower than the 7-unsubstituted analog (predicted pKa ~10.0) . This subtle shift in basicity influences the compound's ionization state at physiological pH and its solubility profile in acidic versus neutral media.

Ionization State Formulation Development Solubility

Purity and Batch Documentation: Vendor-Specified QC vs. Generic Building Blocks

Reputable vendors offer this compound with specified purity levels and accompanying analytical data. For instance, Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC traces for CAS 929074-44-2 at a standard purity of 95% . In contrast, many generic imidazo[4,5-c]pyridine building blocks are supplied with minimal characterization. This documentation is critical for ensuring experimental reproducibility and meeting publication or patent filing standards.

Quality Control Reproducibility Procurement

Synthetic Accessibility: Commercial Availability of 7-Chloro-2-methyl vs. Custom Synthesis of 7-Fluoro Analog

While the 7-fluoro analog of 2-methylimidazo[4,5-c]pyridine may offer distinct electronic properties, it is not routinely stocked and typically requires custom synthesis (estimated 4-8 weeks lead time) . In contrast, the 7-chloro derivative is widely available from multiple global vendors with immediate to short lead times. This accessibility accelerates SAR exploration and reduces project timelines.

Medicinal Chemistry Parallel Synthesis Procurement Lead Time

Biological Activity Potential: 7-Chloro Substitution in Anticancer and Antiviral SAR

Although direct biological data for the specific compound are limited, class-level SAR indicates that 7-halogenated imidazo[4,5-c]pyridines exhibit distinct pharmacological profiles. 7-Halo analogs have demonstrated agonist activity at benzodiazepine receptors, whereas unsubstituted or 6-substituted analogs show antagonist or inverse agonist behavior [1]. Furthermore, imidazo[4,5-c]pyridine derivatives are under investigation as Aurora kinase A (AURKA) inhibitors and anti-HCV agents [2]. The 7-chloro-2-methyl substitution pattern provides a balanced starting point for hit generation in these therapeutic areas.

Anticancer Antiviral Kinase Inhibition

Optimal Application Scenarios for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS 929074-44-2) Based on Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Halogen Reactivity

In SAR campaigns where sequential functionalization of the imidazo[4,5-c]pyridine core is required, the 7-chloro substituent offers a more controlled leaving group than the 7-bromo analog [1]. This enables orthogonal cross-coupling strategies without premature dehalogenation or side reactions, making the compound ideal for building diverse focused libraries.

ADME Profiling Studies Needing Precise Lipophilicity Tuning

When a LogP increase of approximately 1 unit relative to the parent 2-methyl scaffold is desired, this compound provides a predictable and measurable shift in lipophilicity [1]. This is particularly relevant for improving membrane permeability while maintaining a manageable hERG liability risk profile.

High-Throughput Chemistry Workflows Requiring Immediate Availability

Given its broad commercial availability with short lead times [1], the compound is suited for parallel synthesis and high-throughput screening campaigns where project timelines cannot accommodate custom synthesis delays associated with less common analogs.

Benzodiazepine Receptor or Kinase Inhibitor Hit Generation

Based on class-level SAR, the 7-chloro substitution pattern is expected to confer agonist activity at benzodiazepine receptors [1] and may provide a favorable starting point for Aurora kinase A inhibition [2]. Researchers exploring these therapeutic areas should prioritize this specific substitution pattern over unsubstituted or differently halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.